Quantitative Pharmacological Potency Differences: exo-THC vs. Δ9-THC in Murine Models
In direct comparative in vivo studies, exo-THC consistently demonstrates significantly reduced potency relative to Δ9-THC across multiple standard assays for cannabimimetic activity. This quantifiable difference is critical for researchers seeking to understand structure-activity relationships or avoid confounding effects from trace impurities [1].
| Evidence Dimension | In vivo pharmacological potency (relative to Δ9-THC) |
|---|---|
| Target Compound Data | exo-THC (Δ9,11-THC) |
| Comparator Or Baseline | Δ9-THC |
| Quantified Difference | Less potent in producing hypothermia, analgesia, lethality, and reducing spontaneous activity in mice [1] |
| Conditions | In vivo tests in mice, as reported in a 1987 comparative pharmacological study |
Why This Matters
Quantitative potency data confirms that exo-THC is not a direct functional substitute for Δ9-THC, a critical consideration for procurement in pharmacological research where precise dosing and receptor activation are key experimental variables.
- [1] Beardsley PM, Scimeca JA, Martin BR. Studies on the agonistic activity of delta 9-11-tetrahydrocannabinol in mice, dogs and rhesus monkeys and its interactions with delta 9-tetrahydrocannabinol. Journal of Pharmacology and Experimental Therapeutics. 1987. View Source
